![molecular formula C19H21F2N3O2S2 B2602745 4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide CAS No. 690249-49-1](/img/structure/B2602745.png)

4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

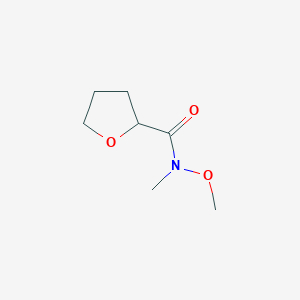

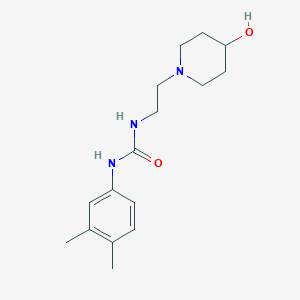

“4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide” is a chemical compound with the molecular formula C19H21F2N3O3S . It is listed in the PubChem database .

Molecular Structure Analysis

The molecular structure of “this compound” can be found in the PubChem database . It consists of a piperazine ring attached to a benzyl group and a phenyl group, which is further substituted with a difluoromethylsulfonyl group.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen

Enzymatic Metabolism and Antidepressant Development

Research by Hvenegaard et al. (2012) explored the metabolic pathways of Lu AA21004, a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes in its oxidative metabolism. This study provides insight into the metabolic transformation of related compounds, suggesting potential applications in the development of new antidepressants (Hvenegaard et al., 2012).

Anticancer and Antioxidant Properties

Mohamed et al. (2022) conducted computational and molecular docking studies on benzene sulfonamide derivatives, showing potent anticancer effects against breast carcinoma cell lines. This research underscores the anticancer potential of sulfonamide derivatives, suggesting applications in cancer treatment (Mohamed et al., 2022).

Antimicrobial and Antiviral Activities

Research by Reddy et al. (2013) on urea and thiourea derivatives of piperazine doped with Febuxostat revealed promising antiviral and antimicrobial activities. This indicates the potential use of such derivatives in combating microbial and viral infections (Reddy et al., 2013).

Synthesis Techniques and Applications

Yamada et al. (2012) introduced an acid-catalyzed O-benzylating reagent, showcasing advancements in synthetic chemistry that could be applied to the modification and synthesis of complex organic molecules, including sulfonamide derivatives (Yamada et al., 2012).

Antimicrobial and Hypoglycemic Activities

Al-Abdullah et al. (2015) synthesized novel N-(1-adamantyl)carbothioamide derivatives, evaluating their antimicrobial and hypoglycemic activities. This research points to the therapeutic potential of such compounds in treating microbial infections and managing glucose levels in diabetes (Al-Abdullah et al., 2015).

Wirkmechanismus

Target of Action

Piperazine compounds, which 4-benzyl-n-(3-difluoromethanesulfonylphenyl)piperazine-1-carbothioamide is a derivative of, are known to mediate their anthelmintic action by generally paralyzing parasites .

Mode of Action

It’s worth noting that piperazine compounds, in general, act as gaba receptor agonists . This suggests that 4-Benzyl-N-(3-Difluoromethanesulfonylphenyl)Piperazine-1-Carbothioamide might interact with its targets in a similar manner, leading to changes in the physiological state of the organism.

Biochemical Pathways

Given its potential role as a gaba receptor agonist, it may influence neurotransmission and other related biochemical pathways .

Result of Action

Based on the general action of piperazine compounds, it can be inferred that the compound may lead to paralysis of parasites, thereby aiding in their removal or expulsion from the host organism .

Eigenschaften

IUPAC Name |

4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O2S2/c20-18(21)28(25,26)17-8-4-7-16(13-17)22-19(27)24-11-9-23(10-12-24)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLRUTINVVGKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)